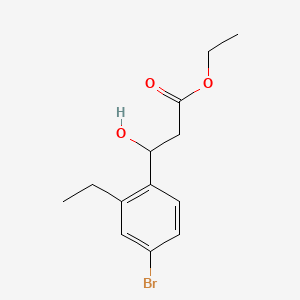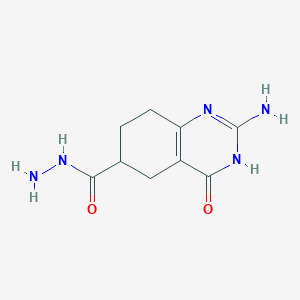
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a carbohydrazide moiety. Its chemical properties make it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-methyl ester
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-ethyl ester
Uniqueness
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development. Additionally, its versatility in chemical reactions makes it a useful intermediate in organic synthesis.
Propriétés
Numéro CAS |
5446-30-0 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-6-2-1-4(7(15)14-11)3-5(6)8(16)13-9/h4H,1-3,11H2,(H,14,15)(H3,10,12,13,16) |
Clé InChI |
TXYRXOJCWMTTEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)NN)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)

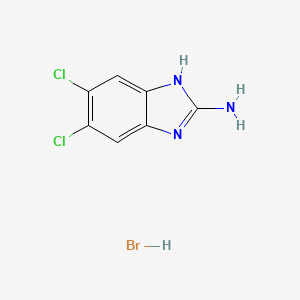
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)

![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)
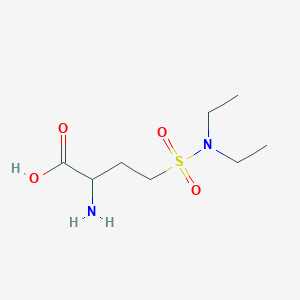

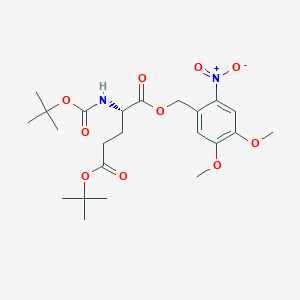
![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)

